molecular formula C19H24N2O3 B11380896 2-ethoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

2-ethoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B11380896
M. Wt: 328.4 g/mol
InChI Key: SDEJEOWHEFADKQ-UHFFFAOYSA-N
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Description

2-ethoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with ethoxy, furan, and pyrrolidinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the ethoxy group via an etherification reaction. The furan and pyrrolidinyl groups can be introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-ethoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The furan and pyrrolidinyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The benzamide core can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to its combination of ethoxy, furan, and pyrrolidinyl groups attached to a benzamide core. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

2-ethoxy-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C19H24N2O3/c1-2-23-17-9-4-3-8-15(17)19(22)20-14-16(18-10-7-13-24-18)21-11-5-6-12-21/h3-4,7-10,13,16H,2,5-6,11-12,14H2,1H3,(H,20,22)

InChI Key

SDEJEOWHEFADKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)N3CCCC3

Origin of Product

United States

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